

Risevistinel: A Technical Guide to Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Risevistinel (also known as NYX-783) is a novel, orally administered, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Its therapeutic potential in treating neurological and psychiatric disorders necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the essential solubility and stability characteristics of Risevistinel. While specific experimental data for Risevistinel is not extensively available in the public domain, this document outlines the standardized methodologies and critical considerations for determining these parameters. This guide serves as a foundational resource for researchers, enabling them to design and execute appropriate studies to evaluate the developability of Risevistinel and related compounds.

Introduction to Risevistinel

Risevistinel is a promising therapeutic agent currently under investigation for various neurological disorders. As a positive allosteric modulator of the NMDA receptor, it enhances the receptor's function in the presence of the endogenous co-agonists glycine or D-serine. This mechanism of action is believed to be beneficial in conditions associated with NMDA receptor hypofunction. The successful formulation of **Risevistinel** into a safe, effective, and stable dosage form is critically dependent on its inherent solubility and stability properties.



Solubility Profile of Risevistinel

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and manufacturability. Understanding the solubility of **Risevistinel** in various aqueous and organic media is essential for preclinical and formulation development.

Predicted Solubility Characteristics

Based on its chemical structure, **Risevistinel** is anticipated to exhibit varying solubility in different solvent systems. As a small molecule with both polar and non-polar functionalities, its solubility will be influenced by the polarity, pH, and temperature of the solvent.

Experimental Determination of Solubility

To accurately characterize the solubility of **Risevistinel**, standardized experimental protocols should be employed. The two primary methods for solubility determination are the thermodynamic (equilibrium) and kinetic solubility assays.

Table 1: Experimental Protocols for Solubility Determination



Parameter	Method	Experimental Protocol
Thermodynamic Solubility	Shake-Flask Method	An excess amount of solid Risevistinel is added to a known volume of the test solvent (e.g., water, buffered solutions at various pH values, organic solvents). The resulting suspension is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered to remove undissolved solid, and the concentration of Risevistinel in the filtrate is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Kinetic Solubility	High-Throughput Screening (HTS) Method	A concentrated stock solution of Risevistinel in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time using nephelometry or turbidimetry. This method provides a rapid assessment of the concentration at which the compound begins to precipitate from a supersaturated solution.

Data Presentation



The experimentally determined solubility data for **Risevistinel** should be summarized in a clear and concise tabular format to facilitate comparison across different conditions.

Table 2: Illustrative Solubility Data for Risevistinel

Solvent System	Temperature (°C)	Solubility (mg/mL)	Method
Purified Water	25	Data to be determined	Thermodynamic
pH 1.2 Buffer (SGF)	37	Data to be determined	Thermodynamic
pH 6.8 Buffer (SIF)	37	Data to be determined	Thermodynamic
Ethanol	25	Data to be determined	Thermodynamic
Propylene Glycol	25	Data to be determined	Thermodynamic
DMSO	25	Data to be determined	Kinetic

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Stability Profile of Risevistinel

The chemical stability of **Risevistinel** is a critical quality attribute that influences its shelf-life, safety, and efficacy. Stability testing is performed to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products of **Risevistinel** and to establish its intrinsic stability. These studies are essential for developing stability-indicating analytical methods.

Table 3: Experimental Protocols for Forced Degradation Studies



Stress Condition	Experimental Protocol	
Hydrolysis	Risevistinel is dissolved in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) solutions and stored at elevated temperatures (e.g., 60°C) for a defined period. Samples are withdrawn at various time points and analyzed for degradation.	
Oxidation	Risevistinel is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H ₂ O ₂), at room temperature or slightly elevated temperatures. The extent of degradation is monitored over time.	
Photostability	Solid Risevistinel and its solutions are exposed to a combination of visible and ultraviolet (UV) light as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[1][2] Samples are analyzed for any photochemical degradation.	
Thermal Stress	Solid Risevistinel is exposed to high temperatures (e.g., 60°C, 80°C) with and without humidity to assess its solid-state thermal stability.	

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish the retest period for the drug substance and the shelf-life for the drug product.[3][4]

Table 4: ICH Conditions for Stability Testing



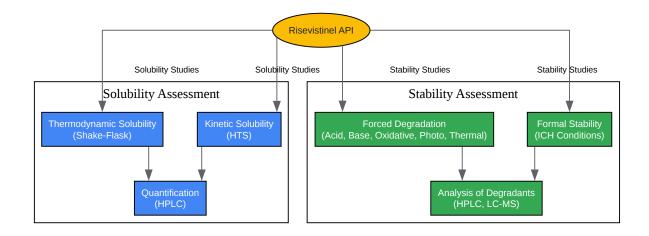
Study Type	Storage Condition	Minimum Time Period
Long-term	25°C ± 2°C / 60% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

RH: Relative Humidity

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection (LC-MS), is crucial for accurately quantifying the amount of intact **Risevistinel** and detecting any degradation products formed during stability studies.

Visualizations Experimental Workflow for Solubility and Stability Testing

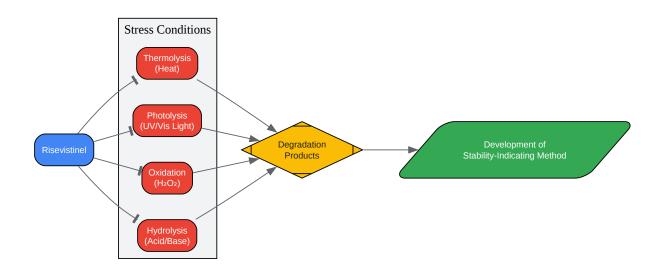




Click to download full resolution via product page

Caption: Workflow for **Risevistinel** solubility and stability assessment.

Logical Relationship in Forced Degradation Studies



Click to download full resolution via product page

Caption: Logic of forced degradation for method development.

Conclusion

A comprehensive understanding of the solubility and stability of **Risevistinel** is paramount for its successful development as a therapeutic agent. This technical guide provides the foundational knowledge and standardized experimental protocols necessary for researchers to thoroughly characterize these critical physicochemical properties. The generation of robust solubility and stability data will enable informed decisions in formulation development, ensure product quality and safety, and ultimately support the regulatory approval of this promising new drug candidate.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products ECA Academy [gmp-compliance.org]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products ECA Academy [gmp-compliance.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- To cite this document: BenchChem. [Risevistinel: A Technical Guide to Solubility and Stability Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376379#risevistinel-solubility-and-stability-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com